molecular formula C24H29N3O3 B11086419 5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11086419
M. Wt: 407.5 g/mol
InChI Key: RFHUEZSHJWODRS-LSDHQDQOSA-N
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Description

4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a dimethylamino phenyl group, and a hydroxy dihydropyrrolone core. Its molecular formula is C22H27N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-(dimethylamino)propylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent hydrolysis to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrrolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzophenone: Shares a similar benzoyl and dimethylamino structure but lacks the pyrrolone core.

    5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione: Contains a similar dimethylamino phenyl group but has a different core structure.

Uniqueness

4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups and its hydroxy dihydropyrrolone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

(4E)-5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H29N3O3/c1-25(2)15-8-16-27-21(17-11-13-19(14-12-17)26(3)4)20(23(29)24(27)30)22(28)18-9-6-5-7-10-18/h5-7,9-14,21,28H,8,15-16H2,1-4H3/b22-20+

InChI Key

RFHUEZSHJWODRS-LSDHQDQOSA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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